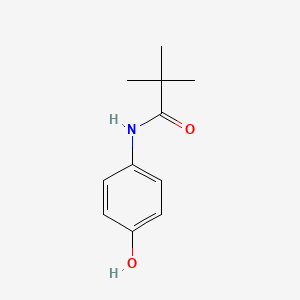

N-(4-Hydroxyphenyl)Pivalamide

Descripción general

Descripción

“N-(4-Hydroxyphenyl)Pivalamide” is a chemical compound with the molecular formula C11H15NO2 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in various studies. For instance, one study reported the synthesis of a complex between Fe (III)-ion and N- (4-hydroxyphenyl) acetamide . Another study reported the synthesis of esters of N-(4 min -hydroxyphenyl) acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids . A different study reported the synthesis of N - ( (4-acetylphenyl)carbamothioyl)pivalamide by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. For example, one study reported the spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays of the synthesized compound . Another study reported the molecular formula of the compound as CHNO with an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. For example, one study reported the thermal curing behaviors of the monomers and thermal stabilities of the polymers derived from functionalization of N - (4-Hydroxy phenyl)maleimide with acryloyl, methacryloyl, allyl, propargyl and cyanate groups . Another study reported the reaction of the compound with Fe (III)-ion .Physical And Chemical Properties Analysis

“this compound” is a solid substance . The compound’s thermal curing behaviors and thermal stabilities have been studied .Aplicaciones Científicas De Investigación

Electrocatalytic Determination

- A study by Karimi-Maleh et al. (2014) developed a novel biosensor based on a FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode. This biosensor showed potent electrocatalytic determination capabilities for glutathione (GSH) in the presence of piroxicam (PXM), highlighting its application in analytical chemistry and potentially in medical diagnostics for the detection of specific biomolecules in samples (Karimi-Maleh et al., 2014).

Molecular Structure Analysis

- Research by Atalay et al. (2016) on N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide explored the molecular structure, highlighting intramolecular hydrogen bonding and the potential for these types of compounds to participate in complex molecular architectures. This study could be relevant to the design of new materials or drugs, illustrating the structural versatility of compounds related to N-(4-Hydroxyphenyl)pivalamide (Atalay et al., 2016).

Chemical Synthesis and Modification

- A study by Grohmann, Wang, and Glorius (2012) demonstrated the Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature. This finding is significant for synthetic chemistry, offering a method for the functionalization of molecules for various applications, from material science to pharmaceuticals (Grohmann, Wang, & Glorius, 2012).

Cancer Research

- Fenretinide, a synthetic retinoid similar in structure to the studied compound, has been evaluated for its efficacy against ovarian carcinoma. While not directly related to this compound, this research illustrates the potential therapeutic applications of structurally related compounds in treating cancer (Formelli & Cleris, 1993).

Corrosion Inhibition

- Yan et al. (2020) investigated imidazole derivatives, showcasing their role as corrosion inhibitors of copper in sulfuric acid. This research provides insight into the potential application of this compound analogs in protecting metals from corrosion, an important area in material science and engineering (Yan et al., 2020).

Mecanismo De Acción

Target of Action

It is known that the compound is part of a unique series of oxadiazoles, which have been synthesized for their promising anticancer activity .

Mode of Action

The compound is part of a series of oxadiazoles, which have been synthesized and evaluated for their anticancer activity . The mode of action of these compounds typically involves interaction with cancer cells, leading to changes that inhibit their growth .

Biochemical Pathways

It is known that metabolic pathways can be engineered in a chassis organism to synthesize novel target compounds that are heterologous to the chassis . This suggests that N-(4-Hydroxyphenyl)Pivalamide could potentially be involved in such engineered metabolic pathways .

Pharmacokinetics

The compound’s molecular formula is c11h15no2, and its molecular weight is 1932423 , which could potentially influence its pharmacokinetic properties.

Result of Action

It is known that the compound is part of a series of oxadiazoles, which have been synthesized and evaluated for their anticancer activity . This suggests that the compound could potentially have a similar effect, leading to the inhibition of cancer cell growth .

Action Environment

It is known that environmental factors can influence the action of various compounds, and this could potentially apply to this compound as well .

Safety and Hazards

Direcciones Futuras

One study suggested that the in vivo exposure of a related compound, N- (4-Hydroxyphenyl) Retinamide (4-HPR), could be increased to achieve plasma concentrations effective against Dengue Virus . This suggests potential future directions for the study and application of “N-(4-Hydroxyphenyl)Pivalamide” and related compounds.

Análisis Bioquímico

Biochemical Properties

N-(4-Hydroxyphenyl)Pivalamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that this compound plays a role in the metabolism of ceramides, a type of lipid molecule involved in various cellular processes.

Cellular Effects

This compound has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity, suggesting that this compound can influence cell function by altering the physical properties of the cell membrane .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) . The increase in ROS generation in target cells after this compound treatment leads to a decrease in membrane fusion susceptibility . This suggests that this compound exerts its effects at the molecular level through ROS generation.

Metabolic Pathways

As mentioned earlier, this compound inhibits the DEGS1 enzymatic activity , suggesting that it is involved in the metabolic pathway of ceramides

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWKNXQMWWGBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2820046.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)

![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2820052.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2820054.png)

![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)

![1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid](/img/structure/B2820064.png)

![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)

![N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2820066.png)

![[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B2820068.png)